Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate CAS number and properties
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate CAS number and properties
An In-Depth Technical Guide to Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate: Bioisosterism and Synthetic Utility in Drug Discovery
Executive Summary
In the contemporary landscape of medicinal chemistry, the optimization of physicochemical properties is as critical as target binding affinity. High lipophilicity and poor aqueous solubility remain primary drivers of clinical attrition. To circumvent these developability bottlenecks, structural biologists and synthetic chemists increasingly rely on sp3-rich scaffolds.
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate has emerged as a highly versatile, bifunctional building block. Featuring a strained four-membered oxetane ring, a primary amine, and an ethyl ester, this compound allows for orthogonal synthetic modifications. More importantly, the oxetane moiety serves as a superior bioisostere for gem-dimethyl and carbonyl groups, improving metabolic stability, enhancing aqueous solubility, and fine-tuning lipophilicity without compromising the structural vector of the molecule.
This whitepaper provides a comprehensive analysis of the physicochemical properties, structural rationale, and validated synthetic protocols for deploying Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate in advanced drug discovery campaigns.
Physicochemical Properties & Identification Data
The compound is commercially available both as a free base and in various salt forms (hydrochloride and oxalate) to enhance shelf-stability and handling. The quantitative data and chemical identifiers are summarized below.
| Property / Identifier | Free Base / Hydrochloride Salt | Oxalate Salt |
| CAS Number | 1207175-75-4[1][2] | 1242267-76-0[3] |
| Molecular Formula | C₈H₁₅NO₃ (Base) / C₈H₁₆ClNO₃ (HCl) | C₈H₁₅NO₃ · C₂H₂O₄ |
| Molecular Weight | 173.21 g/mol (Base) / 209.67 g/mol (HCl) | 263.25 g/mol [3] |
| SMILES | CCOC(=O)CC1(COC1)CN[2] | CCOC(=O)CC1(COC1)CN.C(=O)(C(=O)O)O |
| Topological Polar Surface Area (TPSA) | 61.6 Ų[2] | N/A (Salt dependent) |
| Hydrogen Bond Donors / Acceptors | 1 / 4[2] | N/A |
The Rationale for Oxetane Bioisosterism
As a Senior Application Scientist, understanding why a specific building block is chosen is foundational to rational drug design. The incorporation of the 3,3-disubstituted oxetane ring in Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate is not arbitrary; it is a strategic maneuver to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound[4][5].
The Thorpe-Ingold Effect and Vectorial Projection
The oxetane ring acts as a structural surrogate for the gem-dimethyl group. Due to the geometric constraints of the four-membered ring, the substituents at the 3-position are projected at an angle nearly identical to that of a gem-dimethyl moiety (the Thorpe-Ingold effect)[6]. This ensures that the spatial orientation required for binding to the target protein's active site is maintained.
Modulation of Lipophilicity and Solubility
While gem-dimethyl groups are highly lipophilic and can lead to off-target toxicity and poor solubility, the oxetane ring introduces an oxygen atom that acts as a potent hydrogen-bond acceptor. This subtle substitution drastically reduces the lipophilic burden (LogP/LogD) and increases the fraction of sp3 carbons (Fsp3). The result is a molecule with superior aqueous solubility and a lower propensity for non-specific protein binding.
Caption: Logical pathway demonstrating the ADME optimization achieved via oxetane bioisosteric replacement.
Synthetic Utility and Bifunctional Reactivity
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate is highly valued for its orthogonal reactivity. The primary amine can be readily functionalized via amide coupling, reductive amination, or sulfonylation. Conversely, the ethyl ester can be saponified to yield a carboxylic acid, which can then undergo subsequent coupling reactions. This bifunctionality makes it an ideal core for synthesizing complex peptidomimetics or linking two distinct pharmacophores.
Caption: Orthogonal synthetic workflow for bifunctional derivatization of the oxetane scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific reagents and conditions are selected.
Protocol A: Amide Coupling at the Primary Amine
Rationale: HATU is selected as the coupling reagent due to its high efficiency and ability to minimize epimerization in complex substrates. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to deprotonate the hydrochloride salt of the oxetane amine without interfering with the activated ester intermediate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Self-Validation Check: A slight color change (often to pale yellow) indicates active ester formation.
-
Coupling: Add Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate hydrochloride (1.1 equiv)[1] in one portion.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor progression via LC-MS or TLC (typically 2-4 hours). The disappearance of the starting carboxylic acid validates reaction completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Mild Saponification of the Ethyl Ester
Rationale: Oxetanes are generally stable to mild basic conditions but can undergo ring-opening under strong Lewis or Brønsted acid catalysis. Therefore, a mild basic hydrolysis using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system is mandated to preserve the integrity of the four-membered ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-functionalized Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate intermediate (1.0 equiv) in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration). Causality: The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
Hydrolysis: Add LiOH·H₂O (2.0 equiv) to the solution. Stir at room temperature.
-
Monitoring: Track the reaction via TLC (staining with KMnO₄) or LC-MS. The reaction typically reaches completion within 1-3 hours.
-
Workup (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with Diethyl Ether to remove non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer to pH ~4 using 1M HCl or 10% Citric Acid at 0°C. Causality: Over-acidification (pH < 2) or prolonged exposure to strong acids must be strictly avoided to prevent oxetane ring-opening.
-
Extraction: Immediately extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the pure oxetane carboxylic acid.
References
-
chembk.com - ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate_化工百科 - ChemBK URL:[Link]
-
nih.gov (PMC) - The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems URL:[Link]
-
researchgate.net - Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules URL:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Oxalo acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. leapchem.com [leapchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
